Barium tantalum oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barium tantalum oxide is a compound that combines barium, tantalum, and oxygen It is known for its unique properties, including high dielectric constant and photocatalytic activity

準備方法

Synthetic Routes and Reaction Conditions

Barium tantalum oxide can be synthesized using several methods. One common method is the polymerizable complex method, which involves the preparation of a polymerizable complex followed by calcination. This method allows for the control of the morphology and particle size of the resulting compound .

Another method involves the nitridation of a mixture of barium carbonate and tantalum oxide in a flowing ammonia atmosphere. This process yields barium tantalum oxynitride, which can be further processed to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through solid-state reactions. This involves mixing barium carbonate and tantalum pentoxide powders, followed by high-temperature calcination. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the formation of the desired phase and to optimize the properties of the final product .

化学反応の分析

Types of Reactions

Barium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions

Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide.

Substitution: Substitution reactions involve the replacement of one element in the compound with another.

Major Products Formed

The major products formed from these reactions include various oxides and suboxides of tantalum, as well as oxynitrides when nitrogen is introduced into the reaction .

科学的研究の応用

Barium tantalum oxide has a wide range of scientific research applications due to its unique properties:

Chemistry: It is used as a photocatalyst for water splitting and other photochemical reactions.

Biology and Medicine: Research is ongoing into the potential biomedical applications of this compound, particularly in the field of cancer treatment.

Industry: In industrial applications, this compound is used in the production of advanced ceramics and electronic devices.

作用機序

The mechanism by which barium tantalum oxide exerts its effects is primarily related to its electronic structure and surface properties. In photocatalytic applications, the compound absorbs light and generates electron-hole pairs, which then participate in redox reactions. The specific molecular targets and pathways involved depend on the nature of the reaction and the conditions under which it occurs .

類似化合物との比較

Barium tantalum oxide can be compared with other similar compounds, such as barium titanate and barium niobate. These compounds share some properties, such as high dielectric constants and photocatalytic activity, but also have unique characteristics:

Barium Titanate: Known for its ferroelectric properties and widely used in capacitors and other electronic devices.

Barium Niobate: Exhibits strong nonlinear optical properties and is used in photonics and optoelectronics.

This compound stands out due to its combination of high dielectric constant and photocatalytic activity, making it a versatile material for various applications.

特性

IUPAC Name |

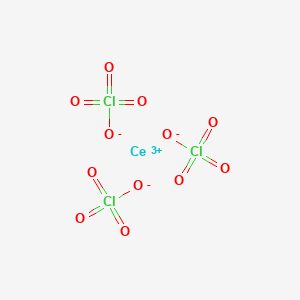

barium(2+);oxido(dioxo)tantalum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.6O.2Ta/q+2;;;;;2*-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRBWDWIZAHEBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ta](=O)=O.[O-][Ta](=O)=O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO6Ta2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)